molecular formula C9H16O2 B2822314 (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2137099-53-5

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B2822314
CAS No.: 2137099-53-5
M. Wt: 156.225
InChI Key: OWDJNIXSANHEDW-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol (CAS RN: 2137099-53-5) is a high-value chemical building block characterized by its rigid, three-dimensional oxabicyclo[2.2.2]octane scaffold and a hydroxymethyl functional group. This structure makes it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. The compound's molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol . It is recommended to store this product under an inert atmosphere at room temperature to maintain stability . The oxabicyclo[2.2.2]octane core is a privileged structure in drug discovery, known for its ability to impart favorable properties to molecules. Research indicates that this core structure and its analogs are investigated as novel bacterial topoisomerase inhibitors (NBTIs), representing a new class of antibacterial agents with broad-spectrum activity and potential efficacy against drug-resistant pathogens . Furthermore, structurally similar oxabicyclooctane derivatives have been explored for their utility as flavor and fragrance ingredients, demonstrating the scaffold's versatility across different applied research fields . This reagent is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDJNIXSANHEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an epoxide.

    Reduction: The precursor undergoes reduction using reagents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.

    Methylation: The alcohol is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Heteroatoms/Substituents Key Features References
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol (Target Compound) C₉H₁₆O₂ 1 oxygen (oxa), 1 methyl, 1 hydroxymethyl Rigid bicyclic core with alcohol functionality; used in drug discovery
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol C₇H₁₂O₄ 3 oxygens, 1 methyl, 1 hydroxymethyl Higher oxygen content; synthesized via pentaerythritol and triethyl orthoacetate (80% yield)
{1-Azabicyclo[2.2.2]octan-4-yl}methanol C₈H₁₅NO 1 nitrogen (aza), 1 hydroxymethyl Nitrogen substitution enhances basicity; potential pharmaceutical applications
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol C₈H₁₅NO₂ 2.2.1 bicyclo system, aminomethyl group Smaller bicyclo[2.2.1] core; altered ring strain and reactivity
(1-Oxo-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-4-yl)methanol C₅H₉O₅P Phosphorus, 3 oxygens, hydroxymethyl Phosphorus inclusion modifies electronic properties; used as flame retardant

Biological Activity

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, also known by its CAS number 2137099-53-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antimicrobial properties, and other pharmacological activities.

Chemical Structure

The compound features a unique bicyclic structure that may contribute to its biological properties. The structural formula can be represented as follows:

C10H17O\text{C}_{10}\text{H}_{17}\text{O}

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that this compound exhibits significant cytotoxicity against several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells.

Cell LineIC50 (µM)
A54925.0
HeLa30.5
HepG222.8

These values indicate that the compound has a promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro tests demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa30

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Other Pharmacological Effects

Beyond cytotoxic and antimicrobial effects, preliminary studies indicate potential anti-inflammatory and antioxidant activities of this compound. It has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer, where it demonstrated significant tumor reduction compared to control groups receiving no treatment. The study highlighted the need for further research to understand the pharmacokinetics and optimal dosing strategies for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as:

Ring Formation : Cyclization of pre-functionalized precursors (e.g., epoxides or diols) under acidic or basic conditions to construct the bicyclo[2.2.2]octane framework .

Functionalization : Introduction of the methyl group via alkylation (e.g., methyl iodide in the presence of a strong base like NaH) and the hydroxymethyl group through oxidation or reduction steps .

  • Key Conditions : Use of anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) to prevent side reactions. Catalysts like BF₃·Et₂O may enhance ring-closure efficiency .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to assess purity (>95% target peak area) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.2–1.5 ppm, singlet), oxabicyclo protons (δ ~3.5–4.5 ppm), and hydroxyl proton (δ ~1.5–2.5 ppm, broad) .
  • HRMS : Molecular ion peak at m/z 156.15 (C₉H₁₆O₂⁺) confirms molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry .

Q. What storage conditions are recommended to preserve the compound’s stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis .
  • Atmosphere : Under inert gas (Ar) to minimize oxidation of the hydroxyl group .
  • Solvent : Dissolve in dry DCM or THF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent esterification .

Advanced Research Questions

Q. How do the methyl and oxabicyclo groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The bicyclo[2.2.2]octane framework imposes rigidity, limiting access to the hydroxyl group and reducing SN2 reactivity. Methyl substitution further increases steric hindrance .
  • Electronic Effects : The ether oxygen (2-oxa) stabilizes adjacent carbocations, favoring SN1 mechanisms in acidic conditions. For example, treatment with H₂SO₄ converts the hydroxyl group to a leaving group (e.g., tosylate), enabling substitution with nucleophiles like NaN₃ .
  • Experimental Design : Compare reaction rates with analogous non-methylated or non-oxygenated bicyclo compounds using kinetic studies (e.g., UV-Vis monitoring) .

Q. What computational strategies effectively model the compound’s conformational dynamics and target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water) using AMBER or GROMACS to analyze ring puckering and hydroxyl group flexibility .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes). The oxabicyclo system’s rigidity may enhance selectivity for hydrophobic binding pockets .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • Error Source Analysis :

Solvent Effects : Simulate NMR spectra with COSMO-RS to account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

Dynamic Effects : Include conformational averaging in DFT calculations if the compound exhibits ring-flipping or hydroxyl rotation .

  • Validation : Cross-reference with X-ray crystallography or variable-temperature NMR to identify dominant conformers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, incubation time, and concentration) to isolate variables .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl-to-ethyl substitution) to determine if minor structural changes explain discrepancies .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Application-Oriented Questions

Q. What strategies enhance the compound’s utility as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use enzymatic resolution (e.g., lipases) or chiral chromatography (Chiralpak AD-H column) to isolate enantiomers .
  • Derivatization : Convert the hydroxyl group to a ketone (via oxidation) or amine (via Mitsunobu reaction) to expand reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.